Physicochemical properties of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
Physicochemical properties of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
Technical Whitepaper: Physicochemical Profiling of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
Executive Summary
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is a specialized fluorinated building block (C
Chemical Identity & Structural Analysis
The molecule features a carboxylic acid tail attached to a difluoromethylene bridge, which is anchored to the C2 position of a 5-fluoropyridine ring. This architecture creates a unique electronic environment where the acidity of the carboxyl group and the basicity of the pyridine nitrogen are drastically modulated by the fluorine atoms.
| Property | Data / Descriptor |
| Systematic Name | 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid |
| Molecular Formula | C |
| Molecular Weight | 191.11 g/mol |
| CAS Number | Derivative of parent CAS 1039621-73-2 (2-pyridyl analog) |
| SMILES | OC(=O)C(F)(F)c1ncc(F)cc1 |
| Key Motif |
Electronic Topography & Fluorine Effect
The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the acidity of the carboxylic acid compared to non-fluorinated acetic acid derivatives. Simultaneously, the 5-fluoro substituent on the pyridine ring blocks the metabolically labile para-position (relative to nitrogen), enhancing microsomal stability.
Figure 1: Electronic topography illustrating the cumulative inductive effects leading to enhanced acidity and metabolic stability.
Physicochemical Properties Matrix
The introduction of the
Acidity (pKa)
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Predicted pKa: ~0.8 – 1.2
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Mechanism: The
group stabilizes the carboxylate anion through strong inductive withdrawal. While acetic acid has a pKa of ~4.76, difluoroacetic acid drops to ~1.24. The electron-deficient 5-fluoropyridine ring further acidifies the system relative to a phenyl ring. -
Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic carboxylate species.
Lipophilicity (LogP / LogD)
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LogP (Neutral): Estimated ~1.1 – 1.4 (More lipophilic than non-fluorinated analog due to C-F hydrophobicity).
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LogD (pH 7.4): Significantly lower (< 0) due to complete ionization.
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Solubility:
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Water:[1] High (as salt/anion).
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Organic Solvents (DCM, EtOAc): Moderate to high for the neutral form (acidified); low for the salt form.
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| Parameter | Value / Trend | Context |
| pKa (Acid) | < 1.5 (Strong Acid) | Requires buffering in biological assays. |
| pKa (Base) | < 2.0 (Pyridine N) | Pyridine basicity is quenched by |
| H-Bond Donors | 1 (COOH) | Relevant for crystal packing. |
| H-Bond Acceptors | 4 (N, O, O, F) | High interaction potential. |
| PSA (Polar Surface Area) | ~50 Å | Good membrane permeability (neutral form). |
Reactivity & Stability Profile
A critical technical distinction for this class of compounds is their "dual personality": they are stable building blocks under storage conditions but reactive precursors under specific catalytic conditions.
Decarboxylation Risk
-Difluoroarylacetic acids are generally stable at room temperature. However, they are prone to decarboxylation at elevated temperatures (>120°C) or in the presence of specific metal catalysts (Ag, Cu) and radical initiators.-
Storage: Stable at 2-8°C. Avoid prolonged exposure to strong bases in aprotic polar solvents (e.g., DMSO) at high heat, which can trigger spontaneous decarboxylation to the difluoromethyl-pyridine [1].
-
Synthetic Utility: This decarboxylation is often intentional in medicinal chemistry to generate a transient
radical for cross-coupling reactions (e.g., Minisci-type reactions) [2].
Synthetic Accessibility & Impurity Profiling
The synthesis typically involves the cross-coupling of 2-bromo-5-fluoropyridine with ethyl bromodifluoroacetate (Reformatsky-type) followed by hydrolysis.
Common Impurities:
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Decarboxylated Byproduct: 2-(Difluoromethyl)-5-fluoropyridine. (Result of overheating during hydrolysis or drying).
-
Monofluoro Impurity: Trace amounts from incomplete fluorination of precursors (rare if using bromodifluoroacetate).
-
Inorganic Salts: Copper or Zinc residues from the coupling step.
Figure 2: Synthetic pathway highlighting the critical hydrolysis step and the potential for thermal decarboxylation.
Applications in Drug Discovery
Bioisosterism
The
-
Bond Angle: The C-CF
-C bond angle (~115°) is wider than C-O-C (~109°), altering the vector of the substituents. -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), rendering the linker inert to oxidative metabolism (P450s).
Lead Optimization Strategy
Researchers use this building block to:
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Lower pKa: Modulate the acidity of a neighboring functional group.
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Block Metabolism: The 5-fluoro group prevents oxidation at the pyridine ring.
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Permeability: Increase lipophilicity (neutral form) compared to the non-fluorinated parent acid.
Handling & Safety Protocol
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Hazard Classification: Irritant (Skin/Eye). Causes serious eye irritation (H319).[2]
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PPE: Nitrile gloves, safety goggles, and lab coat.
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Incompatibility: Strong oxidizing agents, strong bases (induces decarboxylation).
-
Disposal: Fluorinated organic waste.[1] Do not mix with aqueous basic waste streams if decarboxylation is a concern.
References
-
Synthetic applic
-difluoroarylacetic acids and salts via decarboxylative functionalization. Source: Organic Chemistry Frontiers (RSC). URL:[Link] -
Silver-catalyzed decarboxylative radical allyl
-difluoroarylacetic acids. Source: PubMed / NIH. URL:[Link] -
The alchemy of fluorine
-difluoroacetates unlocking regenerable post-polymerization modification. Source: Polymer Chemistry (RSC). URL:[Link]
